Cas no 15019-27-9 ((2R)-2,3-Dimethyl-1-butanol)
(2R)-2,3-Dimethyl-1-butanol Chemical and Physical Properties
Names and Identifiers
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- (R)-2,3-Dimethylbutan-1-ol
- (2R)-2,3-Dimethyl-1-butanol
- (2R)-2,3-dimethylbutan-1-ol
- [R,(-)]-2,3-Dimethyl-1-butanol
- 1-Butanol, 2,3-dimethyl-, (2R)-
- DB-309748
- SS-4597
- MFCD18379398
- SCHEMBL765541
- AKOS016028566
- EN300-5085706
- (R)-2,3-dimethyl-1-butanol
- 15019-27-9
- DTXSID10648457
- AMY19225
-
- MDL: MFCD18379398
- Inchi: 1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m0/s1
- InChI Key: SXSWMAUXEHKFGX-LURJTMIESA-N
- SMILES: OC[C@H](C)C(C)C
Computed Properties
- Exact Mass: 102.10400
- Monoisotopic Mass: 102.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 41.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23000
- LogP: 1.27080
(2R)-2,3-Dimethyl-1-butanol Customs Data
- HS CODE:2905199090
- Customs Data:
China Customs Code:
2905199090Overview:
2905199090. Other saturated monohydric alcohols. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905199090. saturated monohydric alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
(2R)-2,3-Dimethyl-1-butanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D468075-250mg |
(2R)-2,3-Dimethyl-1-butanol |
15019-27-9 | 250mg |
$196.00 | 2023-05-18 | ||
| TRC | D468075-2.5g |
(2R)-2,3-Dimethyl-1-butanol |
15019-27-9 | 2.5g |
$1533.00 | 2023-05-18 | ||
| abcr | AB358079-500 mg |
(2R)-2,3-Dimethylbutan-1-ol; 95% |
15019-27-9 | 500MG |
€497.40 | 2022-06-10 | ||
| abcr | AB358079-1 g |
(2R)-2,3-Dimethylbutan-1-ol; 95% |
15019-27-9 | 1g |
€664.40 | 2022-06-10 | ||
| Key Organics Ltd | SS-4597-1MG |
(2R)-2,3-dimethylbutan-1-ol |
15019-27-9 | >95% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | SS-4597-5MG |
(2R)-2,3-dimethylbutan-1-ol |
15019-27-9 | >95% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | SS-4597-10MG |
(2R)-2,3-dimethylbutan-1-ol |
15019-27-9 | >95% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | SS-4597-20MG |
(2R)-2,3-dimethylbutan-1-ol |
15019-27-9 | >95% | 20mg |
£76.00 | 2023-04-18 | |
| Key Organics Ltd | SS-4597-0.5G |
(2R)-2,3-dimethylbutan-1-ol |
15019-27-9 | >95% | 0.5g |
£325.00 | 2025-02-08 | |
| Key Organics Ltd | SS-4597-1G |
(2R)-2,3-dimethylbutan-1-ol |
15019-27-9 | >95% | 1g |
£523.00 | 2025-02-08 |
(2R)-2,3-Dimethyl-1-butanol Suppliers
(2R)-2,3-Dimethyl-1-butanol Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on (2R)-2,3-Dimethyl-1-butanol
Chemical Profile of (2R)-2,3-Dimethyl-1-butanol (CAS No. 15019-27-9)
(2R)-2,3-Dimethyl-1-butanol, identified by the Chemical Abstracts Service Number (CAS No.) 15019-27-9, is a chiral alcohol with significant applications in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the class of secondary alcohols, characterized by its structural motif of two methyl groups attached to the second and third carbon atoms of a four-carbon chain. The presence of the (R) configuration at the chiral center makes it a valuable intermediate in the synthesis of enantiomerically pure compounds, which are increasingly critical in drug development due to their enhanced biological activity and reduced side effects.
The molecular structure of (2R)-2,3-Dimethyl-1-butanol consists of a branched alkyl chain with a hydroxyl group (-OH) at the terminal carbon. This configuration imparts unique physicochemical properties, including moderate solubility in both polar and non-polar solvents, making it versatile for various synthetic applications. The compound’s stability under standard conditions further enhances its utility as a building block in complex molecular constructions.
In recent years, (2R)-2,3-Dimethyl-1-butanol has garnered attention in the pharmaceutical industry for its role as a chiral auxiliary and intermediate. Its enantiopure form is particularly valuable in the synthesis of active pharmaceutical ingredients (APIs) where stereochemical purity is paramount. For instance, studies have demonstrated its utility in the preparation of β-blockers, which are widely used to treat cardiovascular diseases. The (R)-configuration of this alcohol allows for precise control over the stereochemistry of the final product, minimizing unwanted isomer formation and improving drug efficacy.
Moreover, research has explored the potential applications of (2R)-2,3-Dimethyl-1-butanol in polymer chemistry and material science. Its structural features make it an effective modifier for polymeric materials, enhancing their flexibility and thermal stability. Recent advancements in green chemistry have also highlighted its role as a sustainable solvent and reagent in catalytic processes, reducing reliance on traditional organic solvents that may pose environmental concerns.
The synthesis of (2R)-2,3-Dimethyl-1-butanol typically involves chiral resolution or asymmetric synthesis methods to achieve high enantiomeric excess. Catalytic hydrogenation and enzymatic transformations are among the most common approaches employed in industrial-scale production. These methods not only ensure high yield but also align with the growing demand for environmentally friendly synthetic routes.
From an industrial perspective, (2R)-2,3-Dimethyl-1-butanol is produced under controlled conditions to maintain its chemical integrity. Manufacturers prioritize purity and consistency, ensuring that impurities do not interfere with downstream applications. Quality control measures include chromatographic analysis and spectroscopic techniques to verify the compound’s identity and purity before it is distributed for further use.
The compound’s versatility extends to its use as a flavoring agent and fragrance component in the food and cosmetic industries. Its subtle aromatic profile and low toxicity make it suitable for formulations where sensory appeal is crucial. Additionally, its role as a precursor in synthesizing more complex organic molecules underscores its broad utility across multiple sectors.
Recent scientific literature has also explored novel derivatives of (2R)-2,3-Dimethyl-1-butanol, highlighting its potential as a scaffold for drug discovery. By modifying its functional groups or incorporating it into larger molecular frameworks, researchers have identified promising candidates for treating neurological disorders and metabolic diseases. These studies underscore the importance of chiral alcohols like this one in developing next-generation therapeutics.
The regulatory landscape for (2R)-2,3-Dimethyl-1-butanol reflects its widespread use in legitimate chemical manufacturing processes. Compliance with international standards ensures that its production and handling meet safety and environmental guidelines. As regulatory bodies continue to refine their frameworks for chemical substances, ongoing research into this compound will help inform future policies and best practices.
In conclusion,(2R)-2,3-Dimethyl-1-butanol (CAS No. 15019-27-9) represents a multifaceted compound with significant contributions to pharmaceuticals, materials science, and industrial chemistry. Its unique structural properties and stereochemical configuration make it indispensable in modern chemical synthesis. As research progresses, new applications and derivatives will likely emerge, further solidifying its importance in both academic and industrial settings.
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